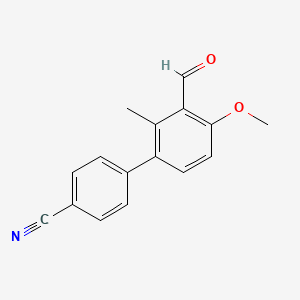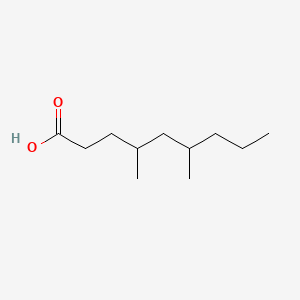![molecular formula C17H18Cl2N2O3S B14181176 3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide CAS No. 922709-23-7](/img/structure/B14181176.png)
3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C17H18Cl2N2O3S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of dichlorobenzene, morpholine, and sulfonamide functional groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-(4-morpholinylmethyl)aniline in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C.
Purification: The resulting intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzene moiety.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can modify the sulfonamide group.
科学研究应用
3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: This compound shares structural similarities with 3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide but has additional chlorine atoms and a trichlorophenoxy group.
3,4-Dichloro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide: This compound has a similar core structure but differs in the substituents attached to the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
922709-23-7 |
|---|---|
分子式 |
C17H18Cl2N2O3S |
分子量 |
401.3 g/mol |
IUPAC 名称 |
3,4-dichloro-N-[2-(morpholin-4-ylmethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H18Cl2N2O3S/c18-15-6-5-14(11-16(15)19)25(22,23)20-17-4-2-1-3-13(17)12-21-7-9-24-10-8-21/h1-6,11,20H,7-10,12H2 |
InChI 键 |
XXYWNEPBJTVEHF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=CC=CC=C2NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-(2-Chlorophenyl)-4-methoxypiperidin-1-yl]methyl}-1H-indole](/img/structure/B14181098.png)
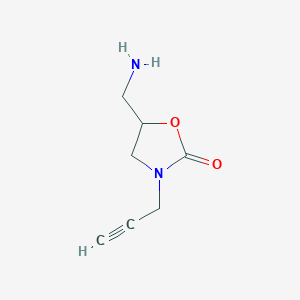
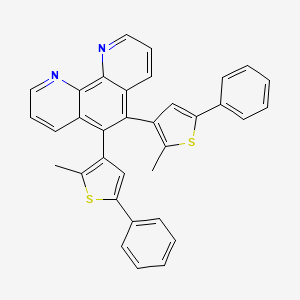
![L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B14181124.png)

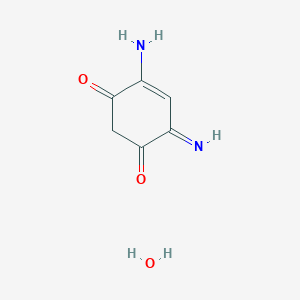
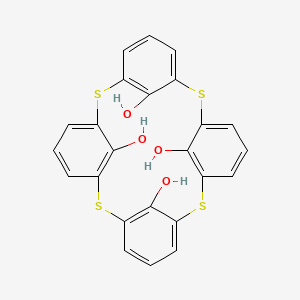
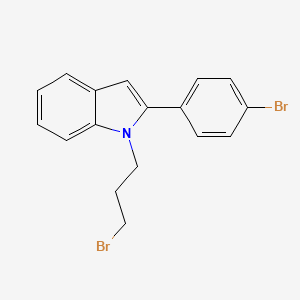
![6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14181155.png)
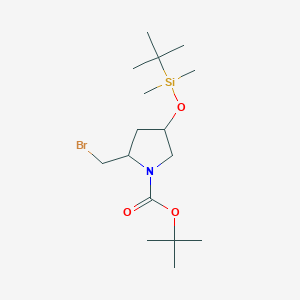
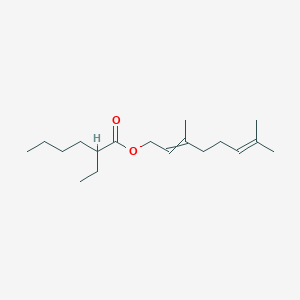
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)
